molecular formula C24H49I B1510114 11-(Iodomethyl)tricosane

11-(Iodomethyl)tricosane

Cat. No.: B1510114
M. Wt: 464.5 g/mol
InChI Key: PSFBCUKDYGCIJB-UHFFFAOYSA-N
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Description

Significance of Branched Long-Chain Functionalized Hydrocarbons in Advanced Chemical Science

Branched long-chain functionalized hydrocarbons are crucial components in a variety of advanced scientific and industrial applications. Their long alkyl chains can impart properties such as hydrophobicity, while the functional groups allow for further chemical modification and tailored interactions. These characteristics make them valuable in the development of materials like specialized polymers and surfactants. In the biological realm, similar structures are found in cell membranes and other biological assemblies, making their synthetic analogues important tools for research in biochemistry and medicine. The precise positioning of functional groups along the hydrocarbon chain, as seen in 11-(Iodomethyl)tricosane, allows for the construction of highly ordered molecular architectures.

Historical Context of Iodinated Alkane Chemistry and its Evolution in Synthetic Methodologies

The chemistry of iodinated alkanes has a rich history, evolving from simple preparations to sophisticated synthetic methods. Initially, the direct iodination of alkanes was found to be challenging and often reversible. byjus.com To overcome this, early methods often employed oxidizing agents to drive the reaction forward. youtube.com A significant advancement in this area was the Finkelstein reaction, which allows for the conversion of alkyl chlorides or bromides to alkyl iodides using an iodide salt. testbook.com This reaction is particularly useful for preparing a wide range of alkyl iodides, including those with more complex structures. Modern synthetic strategies continue to refine the synthesis of iodinated alkanes, focusing on milder conditions and greater functional group tolerance, enabling the preparation of intricate molecules like this compound.

Positioning of this compound within the Landscape of Complex Molecule Synthesis and Hydrocarbon Functionalization Research

This compound represents a specific and potentially valuable building block in the broader landscape of complex molecule synthesis and hydrocarbon functionalization. The selective functionalization of long hydrocarbon chains is a significant challenge in organic chemistry, as it requires overcoming the inertness of C-H bonds and achieving site-selectivity. technion.ac.il Compounds like this compound, where a reactive iodomethyl group is precisely placed on a long alkyl chain, serve as key intermediates. The iodide is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile precursor for introducing a wide array of other functional groups. msu.edu This capability is highly desirable for creating molecules with specific properties for applications in materials science and as molecular probes in biological systems. mdpi.com

Overview of Key Challenges and Opportunities in the Chemistry of Highly Substituted Long-Chain Alkyl Iodides

The chemistry of highly substituted long-chain alkyl iodides, such as this compound, presents a unique set of challenges and opportunities. A primary challenge is steric hindrance, where the bulky alkyl chains surrounding the reactive center can slow down or prevent reactions. watson-int.com For instance, in nucleophilic substitution reactions, the accessibility of the electrophilic carbon atom is crucial. msu.edu this compound is a secondary alkyl iodide, and such compounds can undergo both substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions, with the outcome depending on the reaction conditions and the nature of the nucleophile or base. masterorganicchemistry.comyoutube.com

Despite these challenges, the opportunities are significant. The ability to overcome these synthetic hurdles would provide access to a vast array of novel, complex molecules with tailored properties. The long alkyl chains can be used to control solubility and self-assembly, while the functional group introduced via the iodide can impart specific chemical reactivity or physical properties. The development of new catalytic methods for the synthesis and functionalization of such compounds remains an active area of research. researchgate.netresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1143585-16-3 watson-int.comchemicalbook.comaaronchem.combldpharm.comlookchem.com
Molecular Formula C₂₄H₄₉I watson-int.comchemicalbook.combldpharm.com
Molecular Weight 464.55 g/mol watson-int.comchemicalbook.combldpharm.com
Physical State Likely solid at room temperature thefactfactor.com (inferred)
Solubility Insoluble in water; Soluble in organic solvents thefactfactor.com (inferred)
Boiling Point Higher than the corresponding alkane youtube.com (inferred)
Density Heavier than water thefactfactor.com (inferred)

Properties

Molecular Formula

C24H49I

Molecular Weight

464.5 g/mol

IUPAC Name

11-(iodomethyl)tricosane

InChI

InChI=1S/C24H49I/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23H2,1-2H3

InChI Key

PSFBCUKDYGCIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CI

Origin of Product

United States

Synthetic Methodologies for the Preparation of 11 Iodomethyl Tricosane

Strategies for the Construction of the Tricosane (B166399) Carbon Backbone

The assembly of the tricosane backbone requires precise and efficient methods for creating carbon-carbon bonds. These strategies can be broadly categorized into reactions that extend carbon chains and those that introduce branching at specific locations.

Building the long, saturated chain of the tricosane skeleton is a fundamental challenge in its synthesis. Several powerful C-C bond-forming reactions have been developed for this purpose.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways to form C(sp³)–C(sp³) bonds. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly based on palladium (Pd), nickel (Ni), or cobalt (Co). acs.orgorganic-chemistry.org For the synthesis of a precursor to 11-(iodomethyl)tricosane, this could involve coupling two smaller alkyl fragments, for example, an 11-carbon unit with a 12-carbon unit.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions like β-hydride elimination. acs.org Nickel and cobalt catalysts have proven particularly effective for coupling unactivated alkyl halides. For instance, cobalt-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides can proceed in high yields, even for constructing sterically hindered quaternary carbon centers. organic-chemistry.org Similarly, nickel complexes with specialized ligands facilitate the Suzuki cross-coupling of alkyl bromides at room temperature. organic-chemistry.org

Table 1: Selected Transition Metal-Catalyzed Cross-Coupling Reactions for Alkane Synthesis

Catalyst System Coupling Partners Key Features
Pd(OAc)₂ / Bu₄NBr Benzylzinc bromides + Aryl triflates Nanoparticle formation enhances catalytic activity. acs.org
NiCl₂(dppp) Alkyl Grignard reagents + Alkyl halides Effective for primary and secondary alkyl groups.
CoCl₂ / N-ligands Dialkylzinc reagents + Alkyl iodides Mild conditions (room temperature) and good functional group tolerance. organic-chemistry.org

These methods offer a modular approach to building the tricosane backbone from readily available smaller fragments.

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as powerful nucleophiles and strong bases in organic synthesis. libretexts.orgwikipedia.org Their utility in hydrocarbon synthesis is well-established, primarily through their role in cross-coupling reactions (as discussed above) and as potent bases. wikipedia.orglibretexts.org

These reagents are typically prepared by reacting an alkyl halide with lithium or magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgosolver.commasterorganicchemistry.com The resulting organometallic compound, which can be viewed as a carbanion equivalent, is highly reactive. masterorganicchemistry.com In the context of building the tricosane backbone, a Grignard reagent such as undecylmagnesium bromide could be coupled with a suitable electrophile like 1-halododecane in a reaction catalyzed by transition metals (e.g., Kumada coupling).

A notable limitation of these reagents is their extreme basicity (pKa of alkanes is ~42-50), which means they will deprotonate any acidic functional groups present in the reaction, including alcohols, amines, and carboxylic acids. libretexts.orglibretexts.org This reactivity can also be exploited; for instance, reacting a Grignard or organolithium reagent with water is a classic method to convert an alkyl halide into its corresponding alkane. libretexts.orglibretexts.org

Table 2: Comparison of Grignard and Organolithium Reagents for Hydrocarbon Synthesis

Feature Grignard Reagents (R-MgX) Organolithium Reagents (R-Li)
Preparation Reaction of alkyl/aryl halides with Mg metal in ether/THF. orgosolver.com Reaction of alkyl/aryl halides with Li metal. orgosolver.com
Reactivity Strong nucleophiles and bases. orgosolver.com Generally more reactive and basic than Grignard reagents. wikipedia.org
Key Applications Nucleophilic addition, cross-coupling reactions. orgosolver.com Nucleophilic addition, deprotonation (strong base), polymerization initiation. wikipedia.org

| Limitations | Highly sensitive to protic functional groups, air, and moisture. libretexts.org | Highly reactive, often pyrophoric, and sensitive to protic sources. wikipedia.org |

Careful handling under inert and anhydrous conditions is essential when working with these powerful synthetic tools. orgosolver.com

Olefin metathesis is a powerful organic reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, a discovery that was awarded the 2005 Nobel Prize in Chemistry. wikipedia.org This methodology provides a strategic route to complex hydrocarbon skeletons that can be subsequently hydrogenated to produce the desired saturated alkanes. nih.gov

For constructing a branched tricosane precursor, a cross-metathesis reaction could be envisioned between two appropriately chosen olefins, catalyzed by a ruthenium (Grubbs-type) or molybdenum/tungsten (Schrock-type) complex. wikipedia.org The reaction is often driven forward by the removal of a volatile byproduct like ethylene (B1197577) gas. wikipedia.org For example, a long-chain α-olefin could be coupled with a smaller, branched olefin. After the metathesis reaction forms the desired branched alkene skeleton, a straightforward hydrogenation step, often using a catalyst like palladium on carbon (Pd/C) or nickel, saturates the double bond to yield the final alkane.

Recent advancements have led to tandem catalytic systems that combine alkane dehydrogenation and olefin metathesis, allowing for the direct conversion of lighter alkanes into heavier ones. nih.govnih.gov Ruthenium carbene complexes have also been developed that can catalyze ring-closing metathesis (RCM) and a subsequent hydrogenation in a one-pot procedure, activated by a simple hydride source. organic-chemistry.orgrsc.org

Table 3: Catalysts for Olefin Metathesis

Catalyst Type Metal Center Key Characteristics
Grubbs' Catalysts Ruthenium (Ru) High tolerance to functional groups, stable in air and moisture.
Schrock's Catalysts Molybdenum (Mo) or Tungsten (W) Highly active, but sensitive to air, moisture, and certain functional groups. wikipedia.org

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and recyclability. |

This two-step metathesis-hydrogenation sequence offers a highly flexible and efficient route to specifically substituted long-chain alkanes.

Creating the specific 11-(iodomethyl) branch requires methods that can introduce a functionalized one-carbon unit at a precise location on a long carbon chain.

Hydrocarbofunctionalization involves the addition of a hydrocarbon group and a hydrogen atom across a carbon-carbon double or triple bond. This strategy is particularly valuable for creating branched structures from linear olefins. Recent advances have enabled the hydroalkylation of unactivated olefins with predictable regioselectivity. nih.gov

One powerful approach utilizes a dual catalytic system, such as a combination of manganese (Mn) and nickel (Ni), to hydroalkylate olefins with unactivated alkyl halides. nih.gov This method proceeds via a metal-hydride hydrogen atom transfer (MHAT) mechanism, which shows high chemoselectivity for olefins and operates under mild conditions. nih.gov It allows for the formation of aliphatic quaternary carbons with high branched-to-linear product ratios, highlighting the excellent regiocontrol of the method. nih.gov

Another sophisticated method is the palladium(II)-catalyzed hydrocarbofunctionalization of unactivated alkenes, which uses a removable directing group to control the regioselectivity of the C-C bond formation. nih.gov This allows for the coupling of a wide range of C-H nucleophiles, such as 1,3-dicarbonyls and aryl carbonyls, with alkenes, effectively expanding Michael-type reactivity to unactivated systems. nih.gov Such a strategy could be adapted to install a functionalized methyl group onto a long-chain olefin precursor, which could then be converted to the iodomethyl group of the target compound.

Table 4: Compound Names Mentioned in this Article

Compound Name
1,3-dicarbonyls
1-bromododecane
1-dodecene
1-tetradecene
11-(hydroxymethyl)tricosane
This compound
11-docosene
Alkyl halides
Alkanes
Alkenes
Amines
Aryl carbonyls
Benzylzinc bromides
Carboxylic acids
Cobalt
Diethyl ether
Ethylene
Grignard reagents
Magnesium
Manganese
Molybdenum
Nickel
Organolithium reagents
Palladium
Ruthenium
Tetrahydrofuran
Tricosane
Tungsten

Methodologies for Introducing Branched Alkyl Chains

Radical Chain Transfer Reactions for Aliphatic C-H Bond Diversification

Radical chain transfer reactions represent a powerful tool for the diversification of aliphatic C-H bonds, enabling the introduction of various functional groups onto hydrocarbon chains. nih.govnih.gov These reactions typically involve a radical initiator that generates a reactive species capable of abstracting a hydrogen atom from the alkane backbone. The resulting alkyl radical can then be trapped by a suitable reagent to introduce the desired functionality.

Recent advancements have focused on developing reagents that facilitate these transformations under mild conditions. nih.gov For instance, O-alkenylhydroxamate reagents have been shown to enable a range of aliphatic C-H functionalizations upon gentle heating. nih.govnih.gov This approach allows for the introduction of diverse functionalities and has been applied to complex molecules and even post-consumer polyolefins. nih.govnih.gov The general mechanism involves the generation of a nitrogen-centered radical that performs a hydrogen atom transfer (HAT) from an unactivated C-H site. nih.gov While direct group transfer from the nitrogen has been a limitation, newer methods aim to decouple the HAT event from the radical trapping step, broadening the scope of accessible products. researchgate.netresearchgate.net

Regioselective Introduction of the Iodomethyl Moiety

A crucial aspect of synthesizing this compound is controlling the position of the iodomethyl group on the tricosane chain. This requires regioselective methods that can target the C-11 position.

Direct Iodination Strategies on Unactivated C-H Bonds

Directly converting a C-H bond to a C-I bond is a highly desirable but challenging transformation, especially in a long-chain alkane like tricosane which has numerous similar C-H bonds.

Radical halogenation is a classic method for functionalizing alkanes. libretexts.orglibretexts.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org However, this method often suffers from a lack of selectivity, leading to a mixture of halogenated isomers. libretexts.org

The selectivity of radical halogenation is influenced by the stability of the radical intermediate (tertiary > secondary > primary) and the nature of the halogen. chemistrysteps.com Bromination is generally more selective than chlorination because the hydrogen abstraction step is more endothermic, leading to a transition state that more closely resembles the alkyl radical intermediate. chemistrysteps.commissouri.edu For a long-chain alkane like tricosane, which contains numerous secondary hydrogens, achieving high regioselectivity for a specific methylene (B1212753) group through radical halogenation is difficult. libretexts.org While iodination with molecular iodine is generally not feasible due to the endothermic nature of the propagation step, alternative iodinating reagents can be employed in radical reactions. missouri.edu

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

Hydrogen TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°)11
Secondary (2°)3.5 - 4.5~82
Tertiary (3°)5~1600

Note: Reactivity ratios can vary based on reaction conditions. libretexts.orgchemistrysteps.com

Achieving remote iodination without the influence of a directing group is a significant challenge in synthetic chemistry. acs.org These undirected functionalizations rely on the intrinsic reactivity of C-H bonds or the use of catalysts that can operate without a directing group to enhance local concentrations. acs.org

Strategies for undirected C-H functionalization are less developed than their directed counterparts. acs.org However, research in this area is active, with a focus on developing catalytic systems that can achieve regioselectivity based on subtle electronic or steric differences within the substrate. escholarship.orgrsc.org For a molecule like tricosane, this remains a formidable challenge due to the similarity of the numerous methylene groups. nih.gov Some methods utilize transition metal catalysts or photocatalytic systems to activate C-H bonds, but achieving selectivity at a remote, specific position like C-11 without a directing group is not yet a routine transformation. researchgate.net

Functional Group Interconversions Leading to Iodomethyl Group

A more common and often more selective approach to synthesizing this compound involves the conversion of a pre-existing functional group at the desired position. ub.edufiveable.me

The conversion of other functional groups, particularly alcohols and other halides, into the desired iodomethyl group is a well-established and reliable synthetic strategy. fiveable.mevanderbilt.edu

Starting from the corresponding alcohol, 11-tricosanol, several methods can be employed to generate the alkyl iodide. Direct conversion of alcohols to alkyl iodides can be achieved, though this can sometimes lead to rearrangements. chem-station.comosti.gov A more controlled, two-step approach involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt. chem-station.comadichemistry.com

The most direct and widely used method for converting an alkyl chloride or bromide to an alkyl iodide is the Finkelstein reaction . byjus.comiitk.ac.inwikipedia.org This is an S_N2 reaction where an alkyl halide is treated with a solution of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. adichemistry.comwikipedia.org This method is particularly effective for primary halides. wikipedia.org Therefore, if 11-(bromomethyl)tricosane (B1632206) or 11-(chloromethyl)tricosane were available, the Finkelstein reaction would be an excellent choice for synthesizing this compound.

Table 2: Key Features of the Finkelstein Reaction

FeatureDescription
Reaction Type S_N2 (Substitution Nucleophilic Bimolecular) byjus.comiitk.ac.in
Reactants Alkyl chloride or bromide, Sodium iodide wikipedia.org
Solvent Dry Acetone byjus.com
Driving Force Precipitation of NaCl or NaBr wikipedia.org
Substrate Reactivity Primary > Secondary. Tertiary, vinyl, and aryl halides are unreactive. wikipedia.org

The conversion of an alcohol to an alkyl iodide can also be accomplished using reagents like triphenylphosphine (B44618) and iodine. fiveable.me

Stereoselective Synthesis of the 11-Position

Introducing chirality at the C-11 position of the tricosane backbone requires precise stereochemical control. This can be achieved through several advanced asymmetric synthesis strategies, including the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is highly reliable for producing enantiomerically pure compounds. wikipedia.org

For the synthesis of a chiral this compound, one could envision a strategy using an Evans oxazolidinone auxiliary. numberanalytics.com The synthesis would involve:

Acylating the chiral auxiliary with a long-chain carboxylic acid, for example, dodecanoic acid (C12).

Generating an enolate from this adduct and performing a diastereoselective alkylation with a suitable electrophile, such as a 1-iodo-dodecane (C12) derivative. This step establishes the chiral center at what will become the C-11 position.

Removing the chiral auxiliary to yield a chiral carboxylic acid derivative, which can then be reduced and converted to the final iodomethyl group.

The high degree of stereocontrol is achieved because the bulky auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. york.ac.uk

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationRemoval Conditions
Evans' Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions. numberanalytics.comLiOH/H₂O₂, LiBH₄, or other hydrolytic/reductive methods.
Oppolzer's Camphorsultam Asymmetric alkylations, aldol reactions. numberanalytics.comHydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄).
Myers' Pseudoephedrine Asymmetric alkylations of amides. numberanalytics.comAcidic hydrolysis.
SAMP/RAMP Hydrazones Asymmetric alkylation of ketones and aldehydes.Ozonolysis or other oxidative cleavage.

Asymmetric Catalysis for Stereocenter Formation in Branched Systems

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it an atom-economical and efficient approach. numberanalytics.comnih.gov The creation of all-carbon quaternary or tertiary stereocenters, as found in branched alkanes, is a significant challenge in this field. nih.govnih.gov

A potential catalytic strategy to form the chiral center in this compound could involve the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For instance, an organozinc or organocuprate reagent derived from a C11 or C12 fragment could be added to an unsaturated ester or ketone representing the remainder of the carbon chain in the presence of a chiral ligand-metal complex. The chiral catalyst would orchestrate the C-C bond formation to favor one enantiomer. grantome.com

Organocatalysis, which uses small, metal-free organic molecules as catalysts, also presents viable pathways. Chiral amines or phosphoric acids can catalyze reactions to form stereocenters with high enantioselectivity. researchgate.net For example, a chiral phosphoric acid could catalyze the addition of a nucleophile to an enone, setting the stereochemistry at the branched position. nih.gov

Enzymes are highly efficient and exquisitely selective catalysts, often capable of performing reactions with near-perfect stereo- and regioselectivity under mild conditions. pharmasalmanac.com Their use in synthesizing chiral molecules is a rapidly growing field. pharmasalmanac.comnih.gov

For a long-chain hydrocarbon like tricosane, a potential biocatalytic approach involves the selective functionalization of a C-H bond. Cytochrome P450 enzymes, for example, are known to hydroxylate hydrocarbons. nih.gov Through directed evolution and protein engineering, a P450 enzyme could potentially be tailored to selectively hydroxylate a precursor, such as 11-decyltridecane, at the desired position to yield a chiral alcohol. This alcohol is a versatile intermediate that can then be readily converted to the target alkyl iodide via standard chemical methods (e.g., Appel reaction or using triphenylphosphine and iodine).

Enzymes can also be used in desymmetrization reactions or kinetic resolutions to obtain chiral building blocks for the synthesis. pharmasalmanac.com The main advantage of biocatalysis is the potential for unparalleled selectivity, often unachievable with conventional chemical catalysts. youtube.com

Reactivity and Mechanistic Investigations of 11 Iodomethyl Tricosane

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions compete with nucleophilic substitution, leading to the formation of alkenes. For primary alkyl halides like 11-(iodomethyl)tricosane, the bimolecular elimination (E2) mechanism is the most likely elimination pathway, particularly in the presence of a strong, sterically hindered base. masterorganicchemistry.comyoutube.com The unimolecular (E1) mechanism is highly unlikely due to the instability of the primary carbocation intermediate. youtube.com

The E2 reaction involves the concerted removal of a proton from a β-carbon and the departure of the leaving group. In the case of this compound, there are two β-carbons from which a proton can be abstracted. According to Zaitsev's rule, the major product of the elimination reaction is typically the more substituted, and therefore more stable, alkene. masterorganicchemistry.com However, if a bulky base is used, the less sterically hindered proton may be removed, leading to the formation of the Hofmann (less substituted) alkene as the major product.

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comlibretexts.org This conformational requirement dictates the stereochemistry of the resulting alkene. For acyclic systems like this compound, this generally leads to the formation of the more stable trans (E) isomer over the less stable cis (Z) isomer due to reduced steric strain in the transition state. masterorganicchemistry.com

A significant aspect of the reactivity of this compound is the competition between S(_N)2 and E2 pathways. The outcome of this competition is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, methoxide) can lead to a mixture of both S(_N)2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are too bulky to effectively act as nucleophiles. youtube.com Weakly basic, good nucleophiles (e.g., iodide, cyanide) will primarily result in S(_N)2 products.

Reaction Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com Elimination reactions have a higher activation energy and are more entropically favored.

Substrate Structure: The steric hindrance around the reaction center in this compound, due to the branching, can slow down the S(_N)2 reaction, making the E2 pathway more competitive than in a simple primary alkyl halide. ncert.nic.in

Table 2: Predicted Major Reaction Pathway for this compound under Various Conditions

Reagent Solvent Temperature Predicted Major Pathway
Sodium Ethoxide Ethanol 25°C S(_N)2 / E2 Mixture
Sodium Ethoxide Ethanol 78°C E2
Potassium tert-Butoxide tert-Butanol 50°C E2 (Hofmann)
Sodium Cyanide DMSO 25°C S(_N)2

Note: This table provides predictions based on general principles of organic reactivity.

Radical Reactions Involving the Iodomethyl Moiety

The iodomethyl group in this compound is a key functional moiety that readily participates in radical reactions. The relative weakness of the carbon-iodine bond makes it susceptible to homolytic cleavage, initiating a variety of radical-mediated transformations.

Carbon-Iodine Bond Homolysis and Radical Generation

The generation of an alkyl radical from this compound is primarily initiated by the homolytic cleavage of the carbon-iodine (C-I) bond. This process, where the two electrons of the covalent bond are distributed equally between the carbon and iodine atoms, results in the formation of the 11-(methyl)tricosane radical and an iodine radical. The C-I bond is the weakest among the carbon-halogen bonds, making alkyl iodides particularly suitable substrates for radical generation. libretexts.orgpbworks.commsu.edu

Several methods can be employed to induce this homolysis:

Photochemical Initiation: While direct free radical halogenation with iodine is often endothermic, the use of activating light, such as UV irradiation, can facilitate the homolytic cleavage of the C-I bond. byjus.com More contemporary methods utilize visible light, often in conjunction with a photosensitizer or a silane, to generate alkyl radicals under milder conditions. nih.govrsc.org

Thermal Initiation: In the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, heating can lead to the formation of radicals that can abstract the iodine atom from the alkyl iodide, thereby generating the desired alkyl radical.

Redox-Initiated Processes: Electron transfer from a reductant can lead to the formation of a radical anion, which then fragments to produce the alkyl radical and an iodide anion. nih.govresearchgate.net

The relative ease of homolytic cleavage for alkyl halides follows the trend I > Br > Cl > F, which is inversely related to their bond dissociation energies. pbworks.com

Carbon-Halogen BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Radical Reactions
C-F~110Low
C-Cl~84Moderate
C-Br~71High
C-I~57Very High

This table illustrates the inverse relationship between bond dissociation energy and the reactivity of alkyl halides in radical formation, highlighting why alkyl iodides like this compound are excellent radical precursors.

Intramolecular and Intermolecular Radical Cascade Reactions

Once the 11-(methyl)tricosane radical is generated, it can participate in a variety of subsequent reactions, including cascade sequences. These cascades involve a series of intramolecular and/or intermolecular radical reactions that proceed in a single pot to form complex molecules from simpler starting materials. Unactivated alkyl iodides are valuable substrates in these transformations. rsc.org

A common strategy involves the generation of an initial radical which then undergoes a sequence of bond-forming events. For example, an aryl radical, generated in situ from an aryl diazonium salt, can abstract the iodine atom from this compound in a halogen-atom transfer (XAT) process. rsc.orgresearchgate.netnih.gov The resulting 11-(methyl)tricosane radical can then be trapped by a variety of radical acceptors, such as electron-deficient alkenes, in an intermolecular fashion to form new carbon-carbon bonds. rsc.orgresearchgate.net

Such cascade reactions are highly valued for their efficiency in rapidly building molecular complexity. The reactions often proceed under mild conditions and demonstrate good functional group tolerance. rsc.org For instance, palladium-catalyzed radical cascade reactions have been developed that utilize unactivated alkyl iodides to synthesize complex heterocyclic structures. rsc.org

Electron Transfer Mechanisms in Alkyl Iodide Reactivity

Electron transfer is a fundamental process in the initiation of many radical reactions involving alkyl iodides. These mechanisms can be broadly categorized as inner-sphere or outer-sphere electron transfer.

In the context of this compound, single electron transfer (SET) from a suitable donor (e.g., a metal complex, an electrode, or a photoexcited species) to the σ* antibonding orbital of the C-I bond can occur. This leads to the formation of a transient radical anion, [R-I]•−. This radical anion is unstable and rapidly dissociates, cleaving the weak C-I bond to generate the alkyl radical (R•) and the iodide anion (I−). nih.govresearchgate.net

Recent advancements have highlighted electrochemical methods for generating carbon-centered radicals from alkyl iodides. nih.govresearchgate.net In one such 'redox-relay' system, molecular oxygen is electrochemically reduced to superoxide (B77818). The superoxide then acts as an electron carrier, transferring an electron to the alkyl iodide, which subsequently fragments to produce the alkyl radical. This method provides a green and efficient alternative to traditional tin-based radical chemistry. nih.gov

Similarly, photoredox catalysis has emerged as a powerful tool for initiating radical reactions of alkyl iodides via electron transfer mechanisms. A photoexcited catalyst can either reduce the alkyl iodide to generate the radical or oxidize a species that then engages in a halogen-atom transfer with the alkyl iodide. rsc.org

Organometallic Transformations

The electrophilic carbon atom of the iodomethyl group in this compound makes it a valuable precursor for the synthesis of various organometallic reagents and a suitable substrate for cross-coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

The reaction of alkyl halides with metals is a cornerstone of organometallic synthesis. This compound can be converted into several important organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 11-(magnesioiodomethyl)tricosane. quora.comwikipedia.orglibretexts.org The reaction occurs on the surface of the magnesium and involves single electron transfer steps. quora.commasterorganicchemistry.com The resulting organomagnesium compound effectively behaves as a carbanion, making it a potent nucleophile and a strong base.

Organolithium Reagents: Similarly, treatment of this compound with lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) would produce the analogous organolithium reagent. This reaction requires two equivalents of lithium; one to form the organolithium species and the other to form lithium iodide. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. masterorganicchemistry.com

Organocopper Reagents (Gilman Reagents): While not typically formed directly from the alkyl iodide, organocopper reagents can be prepared from Grignard or organolithium precursors. For example, reacting the Grignard reagent derived from this compound with a copper(I) salt like copper(I) iodide would generate a lithium diorganocuprate, known as a Gilman reagent. These reagents are softer nucleophiles than Grignard or organolithium reagents and are particularly useful for 1,4-conjugate additions and certain cross-coupling reactions. wikipedia.org

Organometallic ReagentGeneral FormulaTypical Metal ReactantCommon SolventKey Characteristics
GrignardR-MgXMgDiethyl ether, THFStrong nucleophile, strong base
OrganolithiumR-LiLiPentane, HexaneVery strong nucleophile, very strong base
Organocopper (Gilman)R₂CuLiCu(I) salt (from R-MgX or R-Li)Diethyl ether, THFSoft nucleophile, useful for conjugate addition

This table summarizes the formation and key properties of common organometallic reagents derivable from an alkyl iodide like this compound.

Cross-Coupling Reactions Utilizing Alkyl Iodides as Substrates

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While initially focused on sp²-hybridized substrates, significant progress has been made in utilizing unactivated alkyl electrophiles, including primary alkyl iodides like this compound. acs.orgnih.govmit.edu

The key challenges in coupling alkyl electrophiles are the relatively slow rate of oxidative addition and the potential for competing β-hydride elimination. acs.orgnih.gov However, the development of specialized ligands and reaction conditions has enabled several types of cross-coupling reactions with alkyl iodides.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Systems have been developed that effectively couple primary alkyl iodides with a range of alkyl-, alkenyl-, and arylzinc halides. acs.orgmit.edu These reactions often show high functional group tolerance.

Suzuki-Miyaura Coupling: While more challenging with alkyl electrophiles, conditions have been reported for the Suzuki coupling of alkyl halides with organoboron compounds. Nickel catalysts are often more effective than palladium for these transformations. nih.govmit.edu

Kumada-Corriu Coupling: This reaction couples a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium species. The Grignard reagent formed from one molecule of an alkyl halide can, in principle, be coupled with another alkyl halide. wikipedia.org

Carbonylative Coupling: Alkyl iodides can undergo palladium-catalyzed carbonylation reactions, where a molecule of carbon monoxide is inserted, followed by coupling with another reagent like an alkyne or an organoboronic acid to form ketones. acs.org These reactions often proceed through radical intermediates. acs.org

These cross-coupling methods provide powerful synthetic routes to elaborate the long alkyl chain of this compound, allowing for the introduction of a wide variety of structural motifs.

Transition Metal-Catalyzed Functionalizations (e.g., Carbonylation, Hydroalkylation)

The reactivity of the primary alkyl iodide in this compound makes it a suitable substrate for various transition metal-catalyzed functionalization reactions. These transformations offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, converting the simple alkyl iodide into more complex and valuable molecules. Key among these are carbonylation and hydroalkylation reactions, which typically proceed via mechanisms that can overcome the challenges associated with unactivated alkyl halides, such as slow oxidative addition and competing β-hydride elimination.

Carbonylation

Transition metal-catalyzed carbonylation introduces a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. For alkyl iodides like this compound, this reaction provides a direct route to carboxylic acid derivatives. Various catalytic systems based on palladium, nickel, and cobalt have been developed for the carbonylation of alkyl halides. acs.orgresearchgate.netlisidian.com

Palladium-catalyzed carbonylation of alkyl iodides, in particular, has been shown to be effective, often employing light irradiation to facilitate the reaction. acs.org This approach frequently involves a radical-based mechanism, which circumvents the difficult oxidative addition step typical for alkyl halides. researchgate.net The general process involves the formation of an alkyl radical, its trapping by carbon monoxide to form an acyl radical, which is then intercepted by a palladium catalyst to ultimately yield an acyl-palladium species. This intermediate can then react with various nucleophiles to produce a range of carbonyl compounds.

For instance, in the presence of an alcohol, the reaction would yield an ester. Similarly, using an amine as the nucleophile would produce an amide. The reaction conditions, including the choice of catalyst, ligand, solvent, and nucleophile, can be tuned to favor the desired product.

Below is a representative data table illustrating typical conditions and outcomes for the palladium-catalyzed carbonylation of primary alkyl iodides, which can be extrapolated to this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Primary Alkyl Iodides

Catalyst Ligand Nucleophile Solvent Conditions Product Type Ref
Pd(OAc)₂ DPEphos Methanol Toluene CO (20 atm), Light (Xe lamp) Methyl Ester acs.org
PdCl₂(PPh₃)₂ - Aniline Benzene CO (1 atm), Light (Xe lamp) Anilide acs.org

Hydroalkylation

Hydroalkylation involves the addition of a C-H bond and an alkyl group across a double bond. In the context of this compound, it would serve as the alkylating agent for various alkenes. Transition metal catalysis, particularly with palladium and nickel, enables this transformation, which is otherwise challenging to achieve selectively.

Palladium-catalyzed hydroalkylation of alkenes using alkyl iodides can proceed under a dual light/palladium system. nih.gov In such reactions, a Hantzsch ester can be employed as a hydrogen source. The mechanism is thought to involve the light-induced generation of an alkyl radical from the alkyl iodide. This radical then adds to the alkene, and the resulting radical is subsequently reduced and protonated to afford the hydroalkylation product. A key advantage of this method is its applicability under mild, tin-free conditions. nih.govfigshare.com

Nickel-catalyzed systems have also been developed for the reductive hydroalkylation of unactivated alkenes with alkyl halides. researchgate.net These methods often employ a stoichiometric reducing agent and can achieve high regioselectivity. For terminal alkenes, these reactions can lead to the formation of branched products. researchgate.net

The functional group tolerance of these catalytic systems allows for their application to a wide range of substrates, enabling the synthesis of complex aliphatic structures from simple precursors.

The following table summarizes representative examples of transition metal-catalyzed hydroalkylation of alkenes with primary alkyl iodides.

Table 2: Representative Examples of Transition Metal-Catalyzed Hydroalkylation of Alkenes with Primary Alkyl Iodides

Catalyst Alkene Substrate Alkyl Iodide Reagents Solvent Product Ref
Pd(OAc)₂ Styrene 1-Iodododecane Hantzsch Ester, Light Dioxane 1-Phenyltridecane nih.gov
NiI₂ 1-Octene 1-Iodohexane Zn, Pyridine NMP 7-Methyltridecane researchgate.net

Role As a Building Block in Complex Chemical Synthesis

Construction of Natural Products and Bioactive Molecules

Long-chain alkyl halides are fundamental building blocks in the total synthesis of various natural products and bioactive molecules. Their ability to undergo coupling reactions allows for the precise construction of complex carbon skeletons. The branched nature of 11-(Iodomethyl)tricosane is particularly relevant for synthesizing molecules with specific stereochemistry and physical properties.

Synthesis of Long-Chain Lipids and Pheromones

The synthesis of long-chain lipids and insect pheromones often requires the assembly of specific hydrocarbon chains. youtube.com Alkyl halides are common precursors in these synthetic pathways.

Long-Chain Lipids: Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are crucial components of various biological systems, playing roles in membrane structure and energy storage. nih.govmdpi.com The synthesis of complex lipids, such as branched-chain phospholipids (B1166683) or glycolipids, could utilize this compound as a key intermediate. The iodomethyl group can be converted to other functionalities, such as an alcohol or a carboxylic acid, after the alkyl chain has been coupled to another molecular fragment. The branched structure of this compound is biomimetic of naturally occurring branched lipids, which are known to influence membrane fluidity and cellular signaling. researchgate.netnih.gov

Pheromones: Many insect pheromones are long-chain hydrocarbons or their derivatives (alcohols, esters, or aldehydes). diva-portal.orgmdpi.comlu.se The synthesis of these compounds often relies on coupling reactions where alkyl halides provide significant portions of the carbon backbone. A notable example of a structurally similar natural product is 5,11-dimethylpentacosane, a sex pheromone component of the greater wax moth, Galleria mellonella. nih.govdiva-portal.org The synthesis of this or analogous branched-chain alkane pheromones could conceivably start from a branched alkyl halide like this compound. The iodide would be replaced by another alkyl group via a coupling reaction (e.g., a Grignard or Gilman coupling) to complete the hydrocarbon skeleton.

Incorporation into Complex Polycyclic Frameworks

The introduction of long alkyl chains can dramatically alter the physical and biological properties of polycyclic molecules, such as steroids or other natural products. This modification can enhance lipophilicity, improve membrane permeability, or influence binding to biological targets. nih.gov The reactive iodomethyl group of this compound allows it to serve as an alkylating agent for introducing its large, branched chain onto a pre-existing polycyclic framework through nucleophilic substitution or cross-coupling reactions.

Preparation of Advanced Materials and Polymers

The unique physical properties imparted by long, branched alkyl chains are highly valuable in materials science. These groups can influence solubility, thermal behavior, and molecular packing, leading to the development of advanced materials with tailored characteristics.

Functionalization for Polymer Backbones and Side Chains

Graft copolymers, which feature a main polymer backbone with covalently bonded side chains of a different structure, often exhibit unique properties compared to their constituent homopolymers. wikipedia.org The "grafting to" method involves attaching pre-formed side chains to a functionalized polymer backbone. nih.govnih.gov this compound is an ideal candidate for creating such side chains. The iodide can react with nucleophilic sites on a polymer backbone to graft the C24 branched chain.

Alternatively, alkyl halides can act as initiators in certain types of controlled radical polymerization, allowing for the "grafting from" approach, where polymer chains are grown directly from the alkyl halide-containing molecule. The incorporation of long, branched alkyl side chains, such as the one derived from this compound, can be used to:

Increase the solubility of rigid conjugated polymers in common organic solvents. acs.org

Control the solid-state morphology and packing of semiconducting polymers, which is critical for the performance of organic electronic devices. acs.org

Create branched graft copolymers with tunable properties for applications in drug delivery or nanotechnology. rsc.org

The grafting density and resulting material properties can be influenced by the length and steric bulk of the alkyl halide used. researchgate.net

Self-Assembled Monolayers (SAMs) and Surface Chemistry (if applicable to long alkyl iodides)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Alkanethiols on gold are a classic example of a well-studied SAM system. sigmaaldrich.comuh.edunorthwestern.edu While this compound is an alkyl iodide, not a thiol, it is a direct precursor for synthesizing the corresponding thiol. The Finkelstein reaction or direct substitution with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085) can convert the alkyl iodide to the desired alkanethiol, 11-(mercaptomethyl)tricosane.

This thiol could then be used to form SAMs on gold or other metal surfaces. researchgate.net The characteristics of the resulting monolayer would be heavily influenced by its unique structure:

Long Chain Length: The 24-carbon chain would produce a thick, well-ordered, and highly insulating monolayer.

Branched Structure: The branched nature of the chain would affect the packing density and intermolecular van der Waals interactions within the monolayer compared to a linear analogue. This can alter the physical properties of the surface, such as wettability and friction.

Development of Specialized Organic Materials

The incorporation of long, branched alkyl chains is a common strategy for designing specialized organic materials with desirable properties. The this compound building block could be used to synthesize molecules for various applications:

Liquid Crystals: Long alkyl chains are fundamental to the structure of many liquid crystalline compounds, influencing the stability and temperature range of the mesophases. mdpi.com

Organic Semiconductors: Attaching branched alkyl groups to conjugated cores is a proven method to enhance the solution processability of materials used in organic thin-film transistors and solar cells, without negatively impacting their electronic properties. acs.org

Functional Lubricants and Surfactants: Long-chain branched hydrocarbons can be used as fuel or lubricant additives. mdpi.comwikipedia.org The synthetic versatility of this compound allows for its conversion into amphiphilic surfactant molecules by adding a polar head group. wikipedia.org

Table 2: Summary of Potential Applications

Application Area Synthetic Role of this compound Resulting Molecular Feature
Long-Chain Lipids & Pheromones Serves as a precursor for the main hydrocarbon chain via coupling or functional group transformation. Introduction of a long, branched lipophilic tail characteristic of many natural products.
Polymer Functionalization Acts as a side chain for grafting onto polymer backbones or as an initiator for polymerization. Imparts solubility, controls morphology, and creates well-defined branched polymer architectures.
Self-Assembled Monolayers Precursor to the corresponding alkanethiol for SAM formation on metal surfaces. Forms a thick, insulating, and uniquely packed monolayer due to its branched structure.

| Specialized Organic Materials | Provides a bulky, lipophilic, and structurally defined component for liquid crystals or organic semiconductors. | Modulates physical properties like solubility, molecular packing, and phase behavior. |

Development of Novel Synthetic Reagents and Intermediates

The strategic placement of the iodomethyl group on the long tricosane (B166399) chain in this compound (see Table 1 for chemical properties) provides a reactive handle for a multitude of chemical transformations. This reactivity is central to its utility in developing novel synthetic reagents and intermediates with tailored properties.

PropertyValue
CAS Number 1143585-16-3
Molecular Formula C24H49I
Molecular Weight 464.55 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Insoluble in water

Table 1: Chemical and Physical Properties of this compound. byjus.comtestbook.com

Derivatization to Other Functional Groups for Broadened Synthetic Utility

The primary iodide in this compound is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for its conversion into a wide array of other functional groups, thereby broadening its applicability in synthesis. The general principles of such reactions are well-established for primary alkyl iodides. byjus.comtestbook.com

Key derivatization reactions include:

Conversion to Amines: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amines. These long-chain amines are valuable precursors for synthesizing surfactants, quaternary ammonium (B1175870) salts, and other nitrogen-containing compounds.

Formation of Ethers: Treatment with alkoxides or phenoxides results in the formation of ethers, introducing new branches or aromatic moieties onto the tricosane backbone.

Synthesis of Thiols and Thioethers: Nucleophilic attack by hydrosulfide or thiolate anions can produce long-chain thiols and thioethers, respectively. These sulfur-containing compounds are of interest in materials science and self-assembled monolayers.

Esterification via Carboxylate Substitution: Reaction with carboxylate salts leads to the formation of esters, providing a pathway to introduce biodegradable linkages or other functional payloads.

Cyanide Substitution: The introduction of a nitrile group via reaction with cyanide salts extends the carbon chain and provides a versatile functional group that can be further hydrolyzed to carboxylic acids or reduced to amines.

These transformations are summarized in Table 2, illustrating the versatility of this compound as a precursor.

ReagentResulting Functional GroupPotential Application of Derivative
Ammonia (NH3)Primary Amine (-NH2)Precursor for surfactants
Alkoxide (RO⁻)Ether (-OR)Functionalized lubricants
Thiolate (RS⁻)Thioether (-SR)Self-assembled monolayers
Carboxylate (RCOO⁻)Ester (-OOCR)Biodegradable materials
Cyanide (CN⁻)Nitrile (-CN)Intermediate for further synthesis

Table 2: Potential Derivatizations of this compound.

Creation of Diverse Molecular Scaffolds

A molecular scaffold is a core structure from which other molecular fragments can be appended, leading to a family of related compounds. acs.orgacs.org The long, flexible tricosane chain of this compound, combined with its capacity for functionalization, makes it an ideal candidate for constructing novel molecular scaffolds.

The derivatized forms of this compound can serve as building blocks for more complex architectures. For instance, a long-chain diamine, synthesized from the di-iodinated analogue of tricosane, could be used as a monomer in polymerization reactions to create novel polyamides or polyurethanes with unique thermal and mechanical properties.

Furthermore, the introduction of a polar head group through derivatization of the iodomethyl functionality can lead to the formation of amphiphilic molecules. These molecules, possessing both a long hydrophobic tail (the tricosane chain) and a hydrophilic head, can self-assemble in solution to form micelles, vesicles, or other supramolecular structures. nih.govkinampark.commdpi.comwikipedia.org These assemblies can act as nanocarriers for drug delivery or as templates for the synthesis of nanomaterials.

The ability to introduce various functionalities at a specific point on a long alkyl chain allows for precise control over the architecture of the final molecular scaffold. This control is crucial for designing molecules with specific properties for applications in materials science, medicinal chemistry, and nanotechnology.

Advanced Analytical Methodologies for Research Characterization of 11 Iodomethyl Tricosane

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural confirmation of 11-(Iodomethyl)tricosane, providing exact mass measurements that can unequivocally determine its elemental composition. The utility of HRMS in a research setting lies in its ability to distinguish between compounds with the same nominal mass and to provide clues about molecular structure through fragmentation analysis.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, leading to extensive fragmentation. While this can make interpretation complex, it provides a detailed fragmentation pattern that acts as a molecular fingerprint. For this compound, the molecular ion peak (M+) at m/z 464.3345 (for the most abundant isotopes ¹²C, ¹H, and ¹²⁷I) may be weak or absent. However, characteristic fragment ions would be expected. The fragmentation of long-chain alkanes typically proceeds via cleavage of C-C bonds, leading to a series of alkyl fragments separated by 14 Da (the mass of a CH₂ group). libretexts.org A prominent peak would likely be observed due to the loss of the iodine atom (M-127), and another significant fragment would arise from cleavage at the carbon bearing the iodomethyl group.

Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are considered "soft" ionization methods that cause minimal fragmentation. These techniques are particularly useful for confirming the molecular weight of the compound. nih.gov For this compound, ESI might be used to form adducts, such as [M+Na]⁺ or [M+K]⁺, which would be readily detectable and provide a clear indication of the molecular mass. The minimal fragmentation in soft ionization ensures that the molecular ion is preserved, which is crucial for unambiguous molecular formula determination via HRMS.

A hypothetical comparison of expected major ions in EI-MS and ESI-MS for this compound is presented below.

Ionization TechniqueExpected Major Ions (m/z)Interpretation
Electron Ionization (EI) 337.36[M-I]⁺: Loss of iodine radical
295.32Cleavage at the C11-C12 bond
Various clusters[CₙH₂ₙ₊₁]⁺ fragments from the alkyl chain
Electrospray Ionization (ESI) 487.32[M+Na]⁺: Sodium adduct of the molecule
503.30[M+K]⁺: Potassium adduct of the molecule

Note: The m/z values are hypothetical and based on the expected fragmentation and ionization behavior of long-chain iodoalkanes.

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific ion (a precursor ion), such as the molecular ion or a primary fragment ion of this compound, is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This process provides detailed information about the connectivity of the molecule.

For instance, selecting the [M-I]⁺ ion (m/z 337.36) as the precursor and subjecting it to CID would result in fragmentation of the tricosane (B166399) backbone. The resulting product ion spectrum would show a characteristic pattern of losses of CₙH₂ₙ₊₂ units, confirming the long-chain alkane structure. This fragmentation data is crucial for distinguishing isomers, as the position of the iodomethyl group would influence the relative abundances of the fragment ions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons. However, for a molecule as large as this compound with many similar methylene (B1212753) groups, significant signal overlap is expected in the ¹H NMR spectrum. docbrown.info Multi-dimensional NMR techniques are essential to resolve these overlaps and establish connectivity. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent methylene protons along the alkyl chains and between the methine proton at C11 and the protons of the iodomethyl group and the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.educolumbia.edu It is invaluable for assigning the carbon signals based on the chemical shifts of their attached protons. The distinct chemical shift of the iodomethyl carbon and its attached protons would be clearly identifiable.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart (and sometimes more). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the protons of the iodomethyl group to the C11 carbon, and from the methine proton at C11 to the carbons of the adjacent methylene groups and the iodomethyl carbon, thus confirming the position of the substituent.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for key atoms in this compound is provided below.

Atom Position¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)Key HMBC Correlations (¹H → ¹³C)
-CH₂I ~3.2~10C11
C11-H ~1.7~38-CH₂I, C10, C12
C10, C12 ~1.3~32C9, C11, C13
Bulk -CH₂- 1.2-1.429-30Adjacent CH₂
Terminal -CH₃ ~0.9~14Adjacent CH₂

Note: These chemical shift values are estimates based on typical values for long-chain alkanes and alkyl iodides. uwimona.edu.jm Actual values may vary depending on the solvent and other experimental conditions.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or byproducts from a synthesis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. nih.govmdpi.comusgs.govnih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the eluting compounds. A high-resolution capillary column would be used to achieve good separation of the target compound from any closely related impurities, such as positional isomers where the iodomethyl group is at a different position on the tricosane chain. The choice of the stationary phase is critical for achieving the desired separation. Nonpolar phases are generally suitable for hydrocarbons. usgs.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for preparative scale purification. Normal-phase HPLC could be used to separate this compound from more polar or less polar impurities. Reversed-phase HPLC, while less common for such nonpolar compounds, could also be optimized for purity analysis.

A summary of chromatographic methods and their utility is presented in the table below.

Chromatographic MethodTypical Stationary PhaseDetectorPrimary Application
Gas Chromatography (GC) Non-polar (e.g., polydimethylsiloxane)Flame Ionization (FID), Mass Spectrometry (MS)Purity assessment, isomer separation, quantification
High-Performance Liquid Chromatography (HPLC) Normal Phase (e.g., silica)Refractive Index (RI), UV (if applicable)Preparative purification, analysis of non-volatile impurities

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) for Complex Hydrocarbon Mixtures

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound. nih.govnih.gov The compound's hydrocarbon structure ensures sufficient volatility for GC analysis, particularly with appropriate temperature programming. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. advancechemjournal.comyoutube.com For a high-molecular-weight compound like this compound, a high-temperature capillary column with a non-polar or semi-polar stationary phase would be essential.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for structural elucidation. nih.govnih.gov The mass spectrometric response for iodoalkanes is generally higher than for their chloro- or bromo-analogs and the parent n-alkanes, which aids in sensitive detection. nih.gov Studies on various alkyl halides have demonstrated the utility of GC-MS in identifying and quantifying these compounds, even as potential genotoxic impurities in pharmaceutical ingredients. nih.govnih.govshimadzu.com For instance, a method developed for 19 alkyl halides used a VF-624ms capillary column, showcasing the ability to separate a wide range of such compounds. nih.gov

Challenges and Solutions in GC Analysis: The analysis of heavy alkyl iodides can be complicated by their thermal lability and potential for degradation in the hot injector or column. researchgate.net Therefore, optimizing GC conditions, such as using a cool on-column injection technique and ensuring a highly inert sample flow path, is critical.

The following table outlines typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods for similar long-chain alkanes and alkyl halides. shimadzu.comnih.gov

ParameterTypical Setting for Long-Chain Halogenated AlkanesPurpose
Column 60 m, 0.25 mm I.D., 1.0 µm film thickness (e.g., Rtx-1, VF-5ms)Provides high resolution for complex mixtures and is suitable for high molecular weight compounds. shimadzu.comnih.gov
Injector Splitless or Cool On-Column @ 310-325 °CEnsures efficient transfer of the analyte onto the column while minimizing thermal degradation. nih.govnih.gov
Carrier Gas Helium at a constant flow of ~1.1-1.5 mL/minInert gas that carries the sample through the column. nih.gov
Oven Program Initial temp 60°C, ramp at 1.2-20°C/min to 330-350°CA temperature gradient is necessary to elute high-boiling point compounds like this compound. nih.govnih.gov
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides structural information and high sensitivity. nih.govnih.gov ECD offers exceptional sensitivity for halogenated compounds. acs.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For exceptionally complex hydrocarbon mixtures, one-dimensional GC may not provide sufficient resolving power. diva-portal.org Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation capacity by subjecting the effluent from a primary GC column to a second, different, and much shorter column for further separation. diva-portal.orgnih.gov This is particularly useful for separating organohalogenated compounds from complex matrices like environmental or fuel samples. nih.govdlr.de

In a typical GC×GC setup for halogenated hydrocarbons, a non-polar primary column is coupled to a semi-polar or polar secondary column. nih.govdlr.de This arrangement separates compounds based on boiling point in the first dimension and polarity in the second, creating a structured two-dimensional chromatogram where compounds of a similar chemical class fall into the same region. nih.gov This "group-type separation" is a significant advantage when analyzing complex samples containing various classes of pollutants. nih.gov The enhanced resolution allows for the separation of target analytes from co-eluting matrix components, which is a common challenge in 1D-GC. diva-portal.orgnih.gov

The table below shows a potential column combination for a GC×GC system aimed at analyzing a complex mixture containing this compound. nih.govdlr.de

ParameterFirst Dimension (¹D)Second Dimension (²D)Rationale
Column Type Non-polar (e.g., BPX5)Semi-polar (e.g., BPX50)This "reversed phase" approach separates by boiling point and then by polarity, providing excellent group-type separation for hydrocarbons and their derivatives. dlr.de
Dimensions 60 m length, 0.25 mm ID, 0.25 µm film1-3 m length, 0.1-0.15 mm ID, 0.1-0.25 µm filmThe long primary column provides high-resolution separation, while the short secondary column allows for very fast separations of the modulated fractions. nih.govdlr.de
Modulation Thermal or CryogenicN/AA modulator traps and then rapidly re-injects fractions from the first column into the second, which is the core of the GCxGC technique. nih.govdlr.de

The increased peak capacity and structured chromatograms of GC×GC make it a powerful tool for the detailed characterization of complex samples that may contain long-chain alkyl halides. diva-portal.orgwur.nl

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Resolution of Stereoisomers

High-performance liquid chromatography (HPLC) is a versatile separation technique that is complementary to GC. advancechemjournal.comyoutube.com It is particularly useful for compounds that are non-volatile or thermally unstable. advancechemjournal.com While this compound is amenable to GC, HPLC offers alternative selectivity, especially in its reversed-phase mode where separation is based on hydrophobicity. advancechemjournal.com

For the analysis of alkyl iodides, which can be electrochemically inactive, specialized detection methods can be employed. nih.gov One study developed an HPLC method for six alkyl organoiodides using a post-column photochemical reactor that rendered the analytes detectable by an electrochemical detector, achieving detection limits in the low µg/L range. nih.gov Another approach involves coupling HPLC with high-resolution mass spectrometry (LC-HRMS), which can selectively identify organic iodine compounds in complex samples like seaweed extracts based on the presence of the iodine ion. nih.gov

Typical HPLC parameters for analyzing a compound like this compound:

ParameterTypical SettingPurpose
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Separates non-polar compounds based on their hydrophobicity. This compound, being highly non-polar, would be strongly retained. nih.gov
Mobile Phase Isocratic or gradient of Methanol/Acetonitrile and WaterA high percentage of organic solvent would be required to elute the highly non-polar analyte from the C18 column. nih.gov
Detector UV, Electrochemical (with post-column reactor), or Mass Spectrometry (MS)UV detection is possible if the analyte has a chromophore. MS is a universal and highly sensitive detector. advancechemjournal.comnih.govnih.gov
Flow Rate 1.0-1.5 mL/minA standard flow rate for analytical scale columns. nih.gov

Chiral HPLC for Resolution of Stereoisomers: The structure of this compound contains a chiral center at the carbon atom where the iodomethyl group is attached to the tricosane backbone. Therefore, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, but can exhibit different biological activities. chromatographyonline.com Consequently, the separation and characterization of individual enantiomers are often necessary. nih.gov

Direct enantioseparation by chiral HPLC is the most common and effective method for resolving racemic mixtures. rsc.orgresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a vast range of chiral compounds. chromatographyonline.comresearchgate.net

The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly affect the selectivity and resolution of the separation. chromatographyonline.com

For a non-polar compound like this compound, a normal-phase chiral HPLC method would likely be the first approach. To enhance interaction with the CSP and improve the chances of separation, derivatization of the molecule to introduce polar functional groups (like esters or urethanes) that can engage in hydrogen bonding or dipole-dipole interactions with the CSP is a common strategy. researchgate.netnih.gov However, direct separation without derivatization is also possible.

Illustrative Chiral HPLC System Configuration:

ParameterTypical SettingRationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives on silica (B1680970) support)These CSPs offer broad applicability and high enantioselectivity for a wide range of compounds. chromatographyonline.comresearchgate.net
Column e.g., CHIRALPAK® or CHIRALCEL® series (25 cm x 4.6 mm)Industry-standard columns for chiral separations. researchgate.net
Mobile Phase n-Hexane / Isopropanol or Ethanol mixtureCommon mobile phase for normal-phase chiral separations, allowing for optimization of retention and selectivity by adjusting the alcohol modifier content. researchgate.net
Detector UV/Vis or Circular Dichroism (CD)UV detection is standard. A CD detector can confirm the elution of enantiomers and provide information on their absolute configuration.

The successful resolution of enantiomers is a critical step in the complete chemical characterization of a chiral compound like this compound, providing access to enantiopure forms for further study. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis and Utilization of 11 Iodomethyl Tricosane

Sustainable Synthetic Strategies and Atom Economy

Sustainable synthesis aims to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. greenchemistry-toolkit.org For a molecule such as 11-(iodomethyl)tricosane, this involves selecting synthetic routes that are efficient and generate minimal waste.

Traditional methods for preparing alkyl iodides, while effective, often involve reagents that lead to poor atom economy. For instance, the Appel reaction, which uses triphenylphosphine (B44618) and iodine, generates triphenylphosphine oxide as a stoichiometric byproduct. A greener alternative involves the direct conversion of alcohols to alkyl iodides. researchgate.netorganic-chemistry.org

The synthesis of this compound would likely start from the corresponding alcohol, 11-(hydroxymethyl)tricosane. Greener iodination methods focus on maximizing the efficiency of this conversion.

Table 1: Comparison of Iodination Methods for Alcohols

MethodReagentsByproductsAtom EconomyGreen Chemistry Considerations
Appel Reaction PPh₃, I₂Ph₃PO, HILowGenerates significant phosphine (B1218219) oxide waste.
Finkelstein Reaction NaI in acetoneNaX (X=Cl, Br)HighRequires a precursor alkyl halide. testbook.com
CeCl₃·7H₂O/NaI System CeCl₃·7H₂O, NaICerium salts, H₂OModerateUses a less toxic metal catalyst and is mild. organic-chemistry.org
Solvent-Free Ph₃P/I₂ Ph₃P, I₂Ph₃POLowReduces solvent waste, can be aided by microwave irradiation. researchgate.net

Catalytic methods are a cornerstone of green chemistry as they can reduce energy consumption and waste. youtube.com For the synthesis of this compound, catalytic approaches to iodination are highly desirable. While specific catalytic iodination of 11-(hydroxymethyl)tricosane is not widely documented, general methods for alcohol iodination can be applied. For example, the use of a catalytic amount of a Lewis acid like CeCl₃ can facilitate the conversion of alcohols to iodides with sodium iodide. organic-chemistry.org

Electrocatalysis offers a promising green alternative, using electricity to drive chemical reactions and minimizing the need for chemical oxidants or reductants. nih.gov An electrocatalytic approach could involve the in-situ generation of an iodinating agent. Furthermore, transformations of the resulting this compound could also be achieved via catalysis. Organoactinide complexes, for instance, have shown potential in various catalytic transformations, including coupling reactions. nih.gov Nickel catalysis is another powerful tool for the functionalization of alkyl halides. youtube.com

A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created. sphinxsai.comgreenchemistry-toolkit.org In the context of synthesizing this compound, waste minimization strategies would include:

Choosing high-yield reactions: To maximize the conversion of reactants to the desired product.

Using catalytic reagents: Instead of stoichiometric ones to reduce the amount of waste generated. nih.gov

Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass of material in a reaction and contribute significantly to waste. rroij.comnih.gov

Performing reactions without a solvent or with a minimal amount of solvent is a highly effective green chemistry strategy. rsc.org For the synthesis of alkyl iodides, solvent-free methods have been developed. For example, the reaction of alcohols with triphenylphosphine and iodine can be carried out under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. researchgate.net Such an approach for the synthesis of this compound from its corresponding alcohol would significantly reduce solvent waste.

When a solvent is necessary, the use of green solvents is preferred. These are solvents that are less toxic, derived from renewable resources, biodegradable, and have a lower environmental impact compared to traditional organic solvents. nih.govorientjchem.org

Water: While the low solubility of a long-chain compound like this compound in water presents a challenge, phase-transfer catalysis could potentially be employed. testbook.com

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. organic-chemistry.org They have been used as effective media for nucleophilic substitution reactions to produce alkyl halides. organic-chemistry.org

Supercritical CO₂: This is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. dokumen.puborientjchem.org Its properties can be tuned by changing the pressure and temperature, making it a versatile solvent for various reactions.

Table 2: Properties of Selected Green Solvents

SolventKey PropertiesPotential Application for this compound Synthesis
Water Non-toxic, non-flammable, abundantLimited due to low solubility of long-chain hydrocarbons.
Ionic Liquids Low volatility, recyclable, tunable propertiesCould serve as a recyclable medium for iodination reactions. organic-chemistry.org
Supercritical CO₂ Non-toxic, easily separable, tunable solvent powerPotentially useful for extraction and purification steps. dokumen.puborientjchem.org
Cyclopentyl methyl ether (CPME) Bio-based potential, stable, low peroxide formationA greener alternative to traditional ether solvents. rsc.org

This table provides a general overview of green solvents and their potential applicability.

Renewable Feedstock Utilization in Long-Chain Alkane Synthesis

The ultimate goal of a fully sustainable process is to use renewable starting materials. greenchemistry-toolkit.org The tricosane (B166399) backbone of this compound is a long-chain alkane. Traditionally, such long-chain hydrocarbons are derived from petroleum. However, significant research is underway to produce long-chain alkanes from renewable biomass sources. researchgate.netkaust.edu.sanih.gov

These approaches often involve the conversion of platform molecules derived from biomass, such as furfural (B47365) or fatty acids, into long-chain hydrocarbons through catalytic processes like hydrodeoxygenation and chain extension reactions. kaust.edu.saresearchgate.netnih.gov While the direct synthesis of this compound from renewable feedstocks is a complex, multi-step process, the development of bio-based routes to the parent alkane, tricosane, is a critical first step. nih.gov

Energy Efficiency in Synthetic Processes (e.g., Microwave, Ultrasound, Photochemical Assistance)

In the pursuit of greener chemical processes, the energy efficiency of a synthetic route is a critical metric. For a molecule such as this compound, a long-chain iodoalkane, traditional synthesis methods often rely on prolonged heating, which contributes to a significant energy footprint. Modern energy-efficient techniques, including microwave irradiation, ultrasound, and photochemical methods, offer promising alternatives to conventional heating, aiming to reduce reaction times, increase yields, and lower energy consumption.

The synthesis of long-chain alkyl iodides can be approached through various pathways, such as the Finkelstein reaction, where an alkyl chloride or bromide is converted to the corresponding iodide, or via the iodination of alcohols. These transformations typically require energy input to proceed at a reasonable rate. The application of green chemistry tools can significantly enhance the efficiency of these processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture can lead to rapid temperature increases and, consequently, dramatic accelerations in reaction rates compared to conventional heating methods. youtube.com Research on the synthesis of other long-chain aliphatic compounds has demonstrated the potential of this technique. For instance, the synthesis of long-chain alkyl glucopyranosides has been achieved with significantly reduced reaction times and controlled yields under microwave irradiation. nih.gov Similarly, the preparation of long-chain 2-alkyl-1-(2-hydroxyethyl)-2-imidazolines has been successfully conducted in minutes without the need for a solvent, showcasing the efficiency of microwave heating. researchgate.net

For the synthesis of this compound, a hypothetical microwave-assisted Finkelstein reaction starting from 11-(chloromethyl)tricosane or 11-(bromomethyl)tricosane (B1632206) could offer substantial energy savings by drastically cutting down the reaction time from hours to minutes.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for improving energy efficiency. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. bdu.ac.innih.gov This can accelerate reaction rates and improve yields.

Photochemical Assistance

Photochemical reactions, which are initiated by the absorption of light, can offer highly selective and energy-efficient synthetic routes. These reactions can often be carried out at room temperature, eliminating the need for thermal energy input. Recent advancements have focused on the development of photocatalytic systems that can activate stable bonds under mild conditions.

A notable development is the photocatalytic halogenation of alkanols to produce alkyl halides, including iodoalkanes, in a catalyst- and oxidant-free manner. snnu.edu.cn This approach utilizes light to drive the reaction, offering a sustainable alternative to traditional methods. Furthermore, photochemical methods have been developed for the generation of alkyl radicals from alkyl iodides, which are key intermediates in many carbon-carbon bond-forming reactions. nih.gov While not a direct synthesis of this compound, these examples highlight the potential of using light to mediate the formation or subsequent reactions of long-chain alkyl iodides in an energy-efficient way.

Comparative Analysis of Synthetic Methods

The following table provides a comparative overview of the potential advantages of energy-efficient synthetic methods over conventional approaches for the synthesis of long-chain iodoalkanes, based on findings from analogous reactions.

FeatureConventional HeatingMicrowave-AssistedUltrasound-AssistedPhotochemical
Reaction Time Hours to daysMinutes to hoursMinutes to hoursHours
Energy Input HighLow to moderateLow to moderateLow (light source)
Temperature Often elevatedHigh (localized)High (localized)Ambient
Yields VariableOften improvedOften improvedVariable, can be high
Selectivity VariableCan be improvedCan be improvedOften high
Key Advantage Well-establishedRapid heatingMechanical activationHigh selectivity, mild conditions

Future Prospects and Emerging Research Areas in 11 Iodomethyl Tricosane Chemistry

Integration with Automated Synthesis and Flow Chemistry Platforms

The evolution of chemical synthesis towards automation and continuous processing offers significant advantages for the production and study of molecules like 11-(Iodomethyl)tricosane. These technologies promise enhanced efficiency, safety, and scalability over traditional batch methods. illinois.edumdpi.commit.edu

Automated synthesis platforms enable the rapid execution and screening of numerous reaction conditions in parallel. beilstein-journals.orgnih.gov For this compound, this approach can be pivotal in optimizing its synthesis, which could involve multi-step sequences starting from more common long-chain precursors. High-throughput experimentation would allow for the swift identification of ideal catalysts, solvents, and temperature profiles for reactions such as the Finkelstein reaction or hydroiodination of a corresponding alcohol or alkene. organic-chemistry.orgmasterorganicchemistry.com Similarly, the derivatization of the iodomethyl group can be systematically explored, allowing for the rapid creation of libraries of novel long-chain compounds for screening in various applications.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for the synthesis of alkyl iodides. mdpi.commit.edu This methodology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with reactive intermediates. mdpi.com Processes for the continuous preparation of alkyl halides from alcohols and HX, or via other routes, have been developed and could be adapted for this compound. google.comgoogle.com The small reactor volume at any given time minimizes the risks associated with potentially hazardous reagents or exothermic reactions. mdpi.com This is a crucial advantage for scaling up production, as it avoids the challenges often encountered when translating batch reactions to an industrial scale. nih.gov

Advanced Catalysis for Selective C-H and C-I Functionalization

The tricosane (B166399) backbone is rich in C-H bonds, and the iodomethyl group provides a reactive handle for C-I functionalization. Future progress hinges on developing catalysts that can selectively target these bonds.

The direct and selective functionalization of unactivated C(sp³)–H bonds in alkanes is a significant challenge in modern chemistry. rsc.orgnih.gov Advanced catalytic systems, often involving transition metals, are being developed to convert these inert bonds into new functional groups. illinois.eduacs.orgnih.gov Applying such catalysts to this compound could enable the introduction of functional groups at specific positions along its 23-carbon chain, creating complex, multi-functionalized molecules that are otherwise difficult to access.

The carbon-iodine (C-I) bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Recent breakthroughs in catalysis, particularly copper-catalyzed reactions enabled by halogen-atom transfer (XAT), have opened new avenues for the amination of alkyl iodides under mild conditions. researchgate.netbohrium.comrroij.com This strategy avoids the limitations of traditional SN2 reactions and can be applied to complex molecules. bohrium.com Other transition-metal-free methods are also emerging for C-N bond formation from alkyl iodides. nih.gov These advanced methodologies could be used to convert this compound into a wide array of derivatives, such as long-chain amines, ethers, and amides, which are valuable in various fields.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeTarget BondPotential Catalyst TypeProduct ClassSupporting Research
C-H OxyfunctionalizationC(sp³)–HP450 Enzymes, Iron-based catalystsLong-chain alcohols, ketones nih.govnih.gov
C-H AminationC(sp³)–HRhodium, Iodine-based catalystsLong-chain amines scispace.com
C-I AminationC(sp³)–ICopper, ManganeseLong-chain primary amines nih.govresearchgate.netbohrium.com
C-I CarbonylationC(sp³)–IPalladium/CopperLong-chain carboxylic acid derivatives acs.org
C-I Cross-CouplingC(sp³)–ICobalt, CopperFunctionalized long-chain alkanes researchgate.net

Bio-inspired and Biocatalytic Transformations of Long-Chain Hydrocarbons

Nature has evolved a diverse array of enzymes that can perform highly selective chemical transformations under mild conditions. nih.govalfa-chemistry.com Applying biocatalysis to long-chain hydrocarbons like tricosane offers a green and efficient alternative to traditional synthetic methods.

Enzymes such as cytochrome P450s have demonstrated the ability to hydroxylate C-H bonds in a variety of hydrocarbon scaffolds, including complex natural products. nih.govacs.org The application of engineered P450s or other oxidases could allow for the regioselective oxidation of the tricosane chain in this compound. Furthermore, the field of enzymatic halogenation is rapidly expanding, with flavin-dependent halogenases and other enzyme classes capable of installing halogen atoms with high specificity. nih.govfrontiersin.orgacs.orgrsc.org Such enzymes could potentially be engineered to synthesize or modify long-chain alkyl halides. Glycyl radical enzymes (GREs) are another class of biocatalysts that can activate strong C(sp³)–H bonds in saturated hydrocarbons for further reactions, representing a promising avenue for functionalization in anaerobic environments. pnas.org

Rational Design of New Reagents and Methodologies Based on this compound Derivatives

The distinct amphipathic potential of this compound—a long, nonpolar alkyl chain coupled with a polarizable, reactive iodomethyl group—makes it an ideal starting point for designing novel reagents. By transforming the C-I bond, a diverse range of functional heads can be attached to the tricosane tail.

For example, conversion to a quaternary ammonium (B1175870) salt would yield a cationic surfactant with a unique branched structure. Synthesis of a derivative with a terminal phosphonium (B103445) group could create a novel phase-transfer catalyst for facilitating reactions between aqueous and organic phases. The long alkyl chain can also be exploited to enhance the solubility of catalysts or reagents in nonpolar media. Methodologies based on these new derivatives could find use in organic synthesis, polymer chemistry, and formulation science.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique physical properties of this compound make it a compelling candidate for interdisciplinary research, particularly in materials science and nanotechnology. The long hydrocarbon chain can be used to modify surfaces, create self-assembling structures, or act as a hydrophobic component in advanced materials.

In nanotechnology, long-chain hydrocarbons are used to functionalize the surface of nanoparticles, improving their biocompatibility, altering their solubility, or enabling their integration into polymer matrices. nih.gov The iodomethyl group of this compound provides a reactive anchor for covalent attachment to the surface of materials like gold nanoparticles or carbon nanotubes. nih.govacs.org Studies on the flow of long-chain hydrocarbons through carbon nanotubes suggest potential applications in nanofluidics and energy. nih.govosti.govresearchgate.net The molecule could also serve as a building block for creating novel liquid crystals or as a component in functional polymer synthesis, where the long alkyl chain can influence morphology and mechanical properties.

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing 11-(iodomethyl)tricosane, and how can researchers ensure data reliability?

  • Methodology : Use NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm the iodomethyl group’s presence and carbon chain integrity. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure calibration standards are traceable and solvents are deuterated to avoid interference .
  • Data Reliability : Replicate measurements under controlled conditions (e.g., temperature, humidity) and report signal-to-noise ratios. Compare spectra with literature databases (e.g., SciFinder, PubChem) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to minimize side-product formation?

  • Methodology : Employ a two-step approach: (1) synthesize tricosane with a terminal alkene via olefin metathesis, (2) perform hydroiodination using HI in acetic acid. Monitor reaction progress via TLC and GC-MS. Adjust stoichiometry (e.g., HI excess) and reaction time to favor Markovnikov addition .
  • Troubleshooting : Use inert atmospheres (N₂/Ar) to prevent iodine oxidation. Purify via column chromatography with hexane/ethyl acetate gradients to isolate the target compound from di-iodinated byproducts .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in the thermodynamic stability data of this compound?

  • Methodology : Combine differential scanning calorimetry (DSC) for experimental ΔHfusion values with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model conformational stability. Address discrepancies by evaluating solvent effects (e.g., polar vs. nonpolar solvents) and crystal packing forces .
  • Data Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, test if steric hindrance at the iodomethyl group destabilizes crystalline phases .

Q. How do structural modifications at the iodomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare Suzuki-Miyaura coupling efficiencies using this compound vs. bromo/chloro analogs. Control variables: catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol). Quantify yields via HPLC and characterize products with XRD .
  • Contradiction Management : If iodine’s leaving-group ability underperforms, investigate solvent polarity’s role or competing elimination pathways. Use Arrhenius plots to compare activation energies .

Q. What statistical approaches are recommended for analyzing variability in this compound’s environmental degradation studies?

  • Methodology : Apply multivariate regression to assess degradation rates against factors like UV exposure, pH, and microbial activity. Use ANOVA to identify significant variables and bootstrapping to estimate confidence intervals .
  • Quality Control : Validate datasets via Grubbs’ test for outliers and report R² values. Share raw data in repositories like Zenodo to enable reproducibility checks .

Methodological Guidelines

  • Data Sourcing : Prioritize peer-reviewed journals (e.g., ACS Publications, RSC Advances) and domain-specific databases (e.g., Reaxys, CAS SciFinder). Avoid non-curated platforms like Chemblink .
  • Ethical Compliance : Document chemical safety protocols (e.g., iodine handling, waste disposal) per institutional guidelines and reference Material Safety Data Sheets (MSDS) .
  • Replicability : Provide detailed experimental protocols in supplementary materials, including instrument settings (e.g., NMR frequency, GC carrier gas flow rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.